4-MUG trihydrate
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Overview
Description
4-Methylumbelliferyl-β-D-glucuronide trihydrate is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting β-glucuronidase activity, an enzyme encoded by the gusA gene originally isolated from Escherichia coli. The compound is often utilized in plant molecular biology to identify transformed plants by their fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-β-D-glucuronide trihydrate involves the reaction of 4-methylumbelliferone with β-D-glucuronic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions to preserve the integrity of the glucuronide linkage .
Industrial Production Methods: Industrial production of 4-Methylumbelliferyl-β-D-glucuronide trihydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl-β-D-glucuronide trihydrate primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-glucuronidase and occurs under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by measuring the fluorescence of the released 4-methylumbelliferone .
Major Products Formed: The primary product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light. This property makes it an excellent marker for detecting β-glucuronidase activity .
Scientific Research Applications
4-Methylumbelliferyl-β-D-glucuronide trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in various biochemical assays to detect enzyme activity.
Biology: Employed in plant molecular biology to identify transformed plants by their fluorescence.
Medicine: Utilized in diagnostic assays to detect β-glucuronidase activity in clinical samples, aiding in the identification of bacterial infections.
Industry: Applied in quality control processes to ensure the purity and activity of enzyme preparations .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl-β-D-glucuronide trihydrate involves its hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronide linkage, releasing 4-methylumbelliferone. This compound is highly fluorescent and can be detected using a fluorimeter. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis .
Comparison with Similar Compounds
- 4-Methylumbelliferyl-β-D-galactopyranoside
- 4-Methylumbelliferyl-β-D-glucopyranoside
- 4-Methylumbelliferyl-α-D-galactopyranoside
- 4-Methylumbelliferyl-α-D-glucopyranoside
Comparison: While these compounds share a similar fluorogenic property, 4-Methylumbelliferyl-β-D-glucuronide trihydrate is unique in its specificity for β-glucuronidase. This specificity makes it particularly valuable in applications where the detection of β-glucuronidase activity is critical, such as in plant molecular biology and clinical diagnostics .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVICSHUHPWFQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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